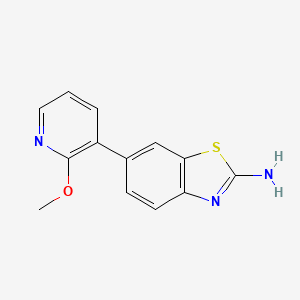
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a methoxy group attached to the benzene ring and a phenylcyclopropylmethyl group attached to the nitrogen atom of the benzamide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 1-phenylcyclopropylmethylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 1-phenylcyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((1-phenylcyclopropyl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((1-phenylcyclopropyl)methyl)aniline.
Substitution: Formation of 2-substituted-N-((1-phenylcyclopropyl)methyl)benzamide derivatives.
科学研究应用
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-methoxy-N-((1-phenylcyclopentyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclohexyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclobutyl)methyl)benzamide
Uniqueness
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
2-methoxy-N-[(1-phenylcyclopropyl)methyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-6-5-9-15(16)17(20)19-13-18(11-12-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI 键 |
TWDFCRYMFRWSPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


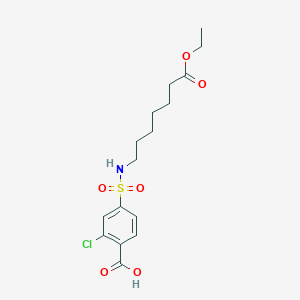

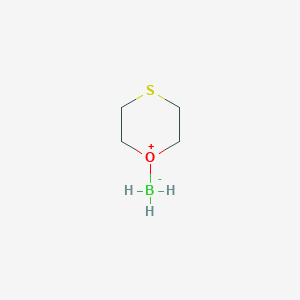
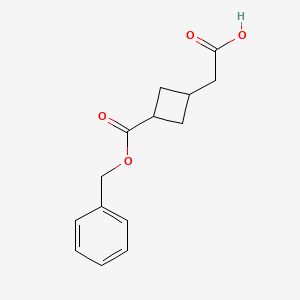
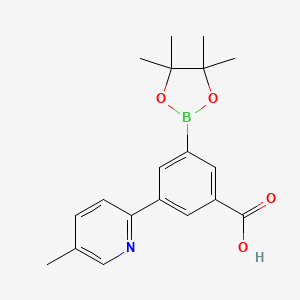
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
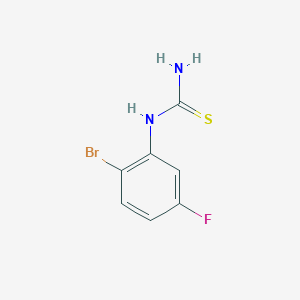
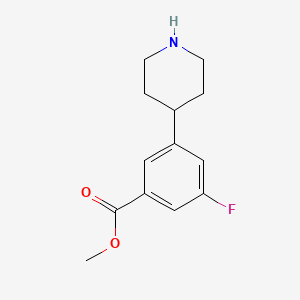
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
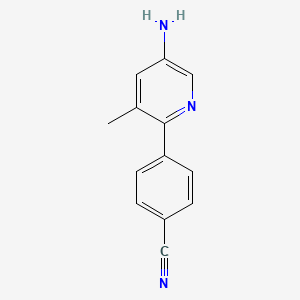

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)
